molecular formula C8H8O2S B1489396 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde CAS No. 1554122-57-4

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Cat. No.: B1489396
CAS No.: 1554122-57-4
M. Wt: 168.21 g/mol
InChI Key: SXXOVAQLFXPFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is an organic compound belonging to the class of thienopyrans. This compound is characterized by a fused ring system containing both thiophene and pyran rings, with an aldehyde functional group attached to the pyran ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde typically involves the Gewald reaction, which is a well-known method for constructing thienopyran derivatives. The reaction involves the condensation of a ketone (such as 2,2-dimethyltetrahydropyran-4-one) with cyanoacetic acid derivatives and elemental sulfur in the presence of a base like morpholine or diethylamine . The reaction is carried out at a lower temperature (around 40-41°C) to improve yields and reduce the formation of by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Gewald reaction can be applied. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid.

    Reduction: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-methanol.

    Substitution: Various substituted thienopyrans depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXOVAQLFXPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 2
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 3
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Reactant of Route 6
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.